molecular formula C9H12BrNO3S B250284 4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide

4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide

Cat. No.: B250284
M. Wt: 294.17 g/mol
InChI Key: LVZOYGNMZXNTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide, also known as BBr-6, is a chemical compound that is widely used in scientific research applications. It is a sulfonamide-based reagent that is used as a mild and efficient brominating agent in organic synthesis. BBr-6 has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. We will also list future directions for research on BBr-6.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide involves the formation of a bromonium ion intermediate, which is highly reactive and can attack the aromatic ring of the substrate. The bromonium ion intermediate is formed by the reaction of this compound with the substrate in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The bromine atom is transferred from the bromonium ion to the substrate, resulting in the formation of a brominated product.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxic effects on cells and tissues. It is metabolized rapidly in the body and excreted through urine. This compound is not known to have any specific biochemical or physiological effects on living organisms.
Advantages and Limitations for Laboratory Experiments:
This compound has several advantages over other brominating agents. It is a mild and efficient reagent that can be used under mild reaction conditions. This compound is also highly selective for the bromination of aromatic compounds, which makes it a useful reagent for the synthesis of complex organic molecules. However, this compound has some limitations for laboratory experiments. It is a moisture-sensitive reagent that must be stored under anhydrous conditions. This compound is also relatively expensive compared to other brominating agents.

Future Directions

There are several future directions for research on 4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide. One area of research is the development of new synthetic routes for the preparation of this compound. Another area of research is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its reactivity and selectivity. Finally, the use of this compound in catalysis could be explored, as it has been shown to be an effective catalyst in some reactions.

Synthesis Methods

The synthesis of 4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide is a straightforward process that involves the reaction of 4-bromoaniline with isopropylamine and sulfur dioxide. The reaction produces this compound in high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-bromo-N-(2-hydroxy-1-methylethyl)benzenesulfonamide is a versatile reagent that is used in a wide range of scientific research applications. It is commonly used as a brominating agent in organic synthesis, where it is used to introduce a bromine atom into a molecule. This compound is particularly useful for the bromination of aromatic compounds, such as phenols and anilines, which are difficult to brominate using other reagents. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-bromo-N-(1-hydroxypropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-7(6-12)11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZOYGNMZXNTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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